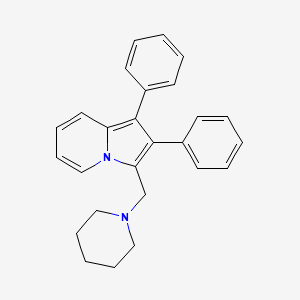
1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of 1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diphenylindolizine with piperidine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in an appropriate solvent, such as ethanol or toluene, under reflux .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride can produce an alcohol .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s pharmacological properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival. Additionally, its antimicrobial properties could result from disrupting bacterial cell membranes or interfering with essential metabolic pathways .
Comparison with Similar Compounds
1,2-Diphenyl-3-(piperidin-1-ylmethyl)indolizine can be compared with other indolizine derivatives to highlight its uniqueness:
1,2-Diphenylindolizine: Lacks the piperidinylmethyl group, which may result in different biological activities and chemical reactivity.
3-(Piperidin-1-ylmethyl)indolizine: Lacks the diphenyl groups, potentially affecting its pharmacological properties and applications.
Indolizine: The parent compound, which serves as a precursor for various derivatives, including this compound.
The presence of both diphenyl and piperidinylmethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,2-diphenyl-3-(piperidin-1-ylmethyl)indolizine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2/c1-4-12-21(13-5-1)25-23-16-8-11-19-28(23)24(20-27-17-9-3-10-18-27)26(25)22-14-6-2-7-15-22/h1-2,4-8,11-16,19H,3,9-10,17-18,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDACGXIVQWMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=C3N2C=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














